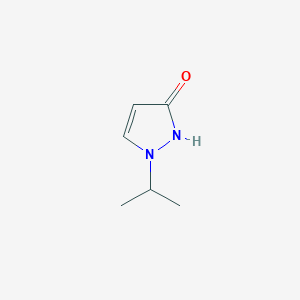

1-Isopropyl-1H-pyrazol-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-Isopropyl-1H-pyrazol-3-ol" is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. The isopropyl group attached to the pyrazole ring in "1-Isopropyl-1H-pyrazol-3-ol" suggests modifications that could impact the compound's physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One such method involves the reaction of cyclopropyl oximes with specific reagents to form fully substituted 1H-pyrazoles under Vilsmeier conditions (POCl3/DMF), which includes sequential ring-opening, chlorovinylation, and intramolecular aza-cyclization . Another approach for synthesizing pyrazole derivatives is the oxidative cyclization of phenylhydrazono chromen-2-ones using copper acetate as a catalyst . Additionally, the synthesis of 1-formyl-3-phenyl-5-(4-isopropylphenyl)-2-pyrazoline, a closely related compound, has been reported, which provides insights into the synthetic routes that could be applicable to "1-Isopropyl-1H-pyrazol-3-ol" .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic and crystallographic techniques. For instance, the molecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones were determined by X-ray diffraction, revealing the orientation of substituent groups and the overall geometry of the molecule . Similarly, the structure of 1-formyl-3-phenyl-5-(4-isopropylphenyl)-2-pyrazoline was investigated using FTIR, NMR, and XRD, complemented by quantum mechanical calculations . These techniques could be employed to analyze the molecular structure of "1-Isopropyl-1H-pyrazol-3-ol" as well.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions depending on their substituents and reaction conditions. For example, 4-isopropylidene-1-aryl-3-methyl-2-pyrazolin-5-ones were investigated under different conditions, revealing that steric hindrance could prevent certain reactions, while others like oxidation and tautomerization are possible . The tautomerism between 1,2-dihydro-3H-pyrazol-3-ones and 1H-pyrazol-3-ols has been studied, showing the existence of these compounds as dimers or monomers depending on the solvent . These findings suggest that "1-Isopropyl-1H-pyrazol-3-ol" may also exhibit interesting reactivity and tautomerism.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The supramolecular architecture of pyrazole derivatives, as seen in the case of halogenated isomers, is often controlled by hydrogen bonding and π-stacking interactions . The solubility, crystallinity, and thermal stability of these compounds can be studied using various analytical techniques. The antimicrobial activity of 1-formyl-3-phenyl-5-(4-isopropylphenyl)-2-pyrazoline indicates potential biological properties that could be explored for "1-Isopropyl-1H-pyrazol-3-ol" as well . Additionally, the coordination behavior of pyrazole derivatives with metal ions has been reported, which could be relevant for the synthesis of complex compounds .

Applications De Recherche Scientifique

-

Chemical Synthesis

- Summary of Application : “1-Isopropyl-1H-pyrazol-3-ol” is used as an intermediate for the synthesis of various heterocyclic compounds. It’s a key component in the creation of a wide range of chemical structures.

-

Drug Discovery

-

Pharmaceutical Research

-

Material Science

-

Agricultural Chemistry

-

Organic Light Emitting Diodes (OLEDs)

Safety And Hazards

1-Isopropyl-1H-pyrazol-3-ol is classified as a warning under the GHS07 pictogram . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised .

Orientations Futures

The future directions of research on 1-Isopropyl-1H-pyrazol-3-ol and similar compounds could involve the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions . Additionally, further exploration of the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives, a class of compounds that includes 1-Isopropyl-1H-pyrazol-3-ol, is expected .

Propriétés

IUPAC Name |

2-propan-2-yl-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5(2)8-4-3-6(9)7-8/h3-5H,1-2H3,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKDYFHECTXSQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20628907 |

Source

|

| Record name | 1-(Propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropyl-1H-pyrazol-3-ol | |

CAS RN |

21074-39-5 |

Source

|

| Record name | 1-(Propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1322915.png)